3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple functional groups, including a bromine atom, a furan ring, an imidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include brominating agents, furan derivatives, imidazole derivatives, and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets, contributing to its broad range of activities .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-(furan-2-yl)-1H-1,2,3-triazole: This compound shares the furan and bromine functional groups but differs in the core structure and other substituents.
1H-benzo[d]imidazole derivatives: These compounds contain the imidazole ring and furan substituents but have different core structures and functional groups.
Uniqueness
3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core.
Properties
Molecular Formula |
C18H14BrF3N6O2 |
---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
3-bromo-5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H14BrF3N6O2/c19-14-15(17(29)24-4-2-6-27-7-5-23-10-27)26-28-13(18(20,21)22)9-11(25-16(14)28)12-3-1-8-30-12/h1,3,5,7-10H,2,4,6H2,(H,24,29) |
InChI Key |
OTHFQWLGAFVRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br |
Origin of Product |
United States |
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